Cas no 815608-06-1 (1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde)

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde is a versatile pyrazole-based aldehyde compound, primarily used as an intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive formyl group at the 4-position of the pyrazole ring, enabling further functionalization through condensation or nucleophilic addition reactions. The 1-ethoxyethyl substituent enhances solubility in organic solvents, facilitating its use in diverse synthetic applications. This compound is particularly valuable in the development of heterocyclic frameworks and bioactive molecules due to its stability and compatibility with a range of reaction conditions. It is typically handled under inert conditions to preserve its aldehyde functionality.
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde structure
815608-06-1 structure
Product name:1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde
CAS No:815608-06-1
MF:C8H12N2O2
MW:168.193
MDL:MFCD24540501
CID:3030474
PubChem ID:54753423

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde
    • QHB60806
    • 1-(1-ETHOXYETHYL)PYRAZOLE-4-CARBALDEHYDE
    • SCHEMBL18528993
    • MFCD24540501
    • 815608-06-1
    • CS-0241453
    • F13129
    • Z1511802355
    • STL584685
    • DS-019575
    • EN300-232878
    • AKOS024273214
    • MDL: MFCD24540501
    • Inchi: InChI=1S/C8H12N2O2/c1-3-12-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3
    • InChI Key: WBBPERAEPVBGMS-UHFFFAOYSA-N
    • SMILES: CCOC(C)N1C=C(C=N1)C=O

Computed Properties

  • Exact Mass: 168.089877630Da
  • Monoisotopic Mass: 168.089877630Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1Ų
  • XLogP3: 0.3

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-232878-10.0g
1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
815608-06-1 95%
10.0g
$1900.0 2024-06-19
Apollo Scientific
OR307171-5g
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde
815608-06-1
5g
£52.00 2025-02-20
Enamine
EN300-232878-10g
1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
815608-06-1 93%
10g
$1900.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312123-5g
1-(1-ethoxyethyl)-1h-pyraZole-4-carbaldehyde
815608-06-1 98%
5g
¥795.00 2024-07-28
abcr
AB502658-1g
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde; .
815608-06-1
1g
€63.10 2024-08-02
Enamine
EN300-232878-1g
1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
815608-06-1 93%
1g
$442.0 2023-09-15
1PlusChem
1P01AP5S-5g
1-(1-ETHOXYETHYL)-1H-PYRAZOLE-4-CARBALDEHYDE
815608-06-1 93%
5g
$1644.00 2023-12-16
1PlusChem
1P01AP5S-2.5g
1-(1-ETHOXYETHYL)-1H-PYRAZOLE-4-CARBALDEHYDE
815608-06-1 93%
2.5g
$1134.00 2023-12-16
1PlusChem
1P01AP5S-500mg
1-(1-ETHOXYETHYL)-1H-PYRAZOLE-4-CARBALDEHYDE
815608-06-1 93%
500mg
$471.00 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2416-1.0g
1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
815608-06-1 95%
1.0g
¥2759.0000 2024-08-02

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde Related Literature

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:815608-06-1)1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde
A1091240
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):231.0/346.0